![molecular formula C25H39NO5 B12409881 N-[1,1-Bis[(acetyloxy)methyl]-3-(4-octylphenyl)propyl]acetamide-d4](/img/structure/B12409881.png)
N-[1,1-Bis[(acetyloxy)methyl]-3-(4-octylphenyl)propyl]acetamide-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1,1-Bis[(acetyloxy)methyl]-3-(4-octylphenyl)propyl]acetamide-d4 is a synthetic organic compound with the molecular formula C25H39NO5. It is derived from diethyl 2-acetamidomalonate, a versatile building block used in the synthesis of various pharmaceutical and biologically active compounds . This compound is an intermediate for the preparation of novobiocin analogues, which are potential heat shock protein 90 inhibitors .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[1,1-Bis[(acetyloxy)methyl]-3-(4-octylphenyl)propyl]acetamide-d4 involves the reaction of acetic anhydride with diethyl 2-acetamido-2-(4-octylphenethyl)malonate . The reaction conditions typically include:
Temperature: Controlled to ensure optimal reaction rates.
Solvents: Chloroform, dimethyl sulfoxide, and ethyl acetate are commonly used.
Catalysts: Specific catalysts may be employed to enhance the reaction efficiency.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Processing: Depending on the production scale and desired yield.
Purification: Techniques such as recrystallization and chromatography are used to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
N-[1,1-Bis[(acetyloxy)methyl]-3-(4-octylphenyl)propyl]acetamide-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Chloroform, dimethyl sulfoxide, ethyl acetate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Applications De Recherche Scientifique
N-[1,1-Bis[(acetyloxy)methyl]-3-(4-octylphenyl)propyl]acetamide-d4 has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of novobiocin analogues.
Biology: Investigated for its potential as a heat shock protein 90 inhibitor.
Medicine: Explored for its therapeutic potential in various diseases.
Industry: Utilized in the production of pharmaceutical compounds and biologically active molecules.
Mécanisme D'action
The mechanism of action of N-[1,1-Bis[(acetyloxy)methyl]-3-(4-octylphenyl)propyl]acetamide-d4 involves its interaction with molecular targets such as heat shock protein 90 . This interaction can inhibit the protein’s function, leading to potential therapeutic effects. The compound’s effects are mediated through specific molecular pathways that are currently under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl 2-acetamidomalonate: A precursor in the synthesis of N-[1,1-Bis[(acetyloxy)methyl]-3-(4-octylphenyl)propyl]acetamide-d4.
Novobiocin Analogues: Compounds with similar structures and potential as heat shock protein 90 inhibitors.
Uniqueness
. Its synthesis from diethyl 2-acetamidomalonate and its role as an intermediate in the preparation of novobiocin analogues further highlight its distinctiveness.
Propriétés
Formule moléculaire |
C25H39NO5 |
|---|---|
Poids moléculaire |
437.6 g/mol |
Nom IUPAC |
[2-acetamido-2-[acetyloxy(dideuterio)methyl]-1,1-dideuterio-4-(4-octylphenyl)butyl] acetate |
InChI |
InChI=1S/C25H39NO5/c1-5-6-7-8-9-10-11-23-12-14-24(15-13-23)16-17-25(26-20(2)27,18-30-21(3)28)19-31-22(4)29/h12-15H,5-11,16-19H2,1-4H3,(H,26,27)/i18D2,19D2 |
Clé InChI |
GNDIBYIKXCMJGO-AUZVCRNNSA-N |
SMILES isomérique |
[2H]C([2H])(C(CCC1=CC=C(C=C1)CCCCCCCC)(C([2H])([2H])OC(=O)C)NC(=O)C)OC(=O)C |
SMILES canonique |
CCCCCCCCC1=CC=C(C=C1)CCC(COC(=O)C)(COC(=O)C)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1R,10R)-10-(hydroxymethyl)-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-5-one](/img/structure/B12409816.png)

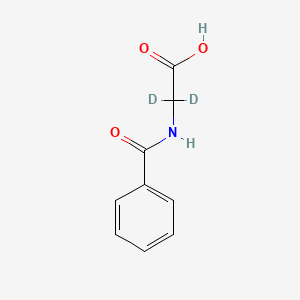
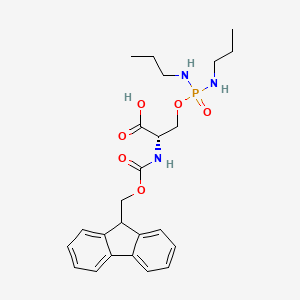
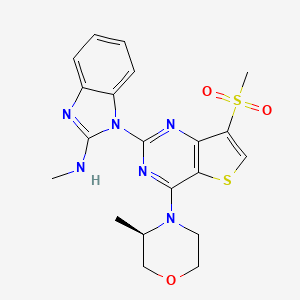
![9-[[(2R,3R,4R)-6-carboxy-3,4,5-trihydroxy-3,4-dihydro-2H-pyran-2-yl]oxy]-1,7,14-trihydroxy-13-oxo-3-(2-oxopropyl)-5,6-dihydronaphtho[1,2-b]xanthene-2-carboxylic acid](/img/structure/B12409830.png)

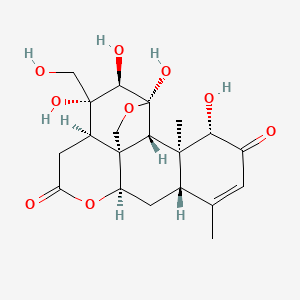
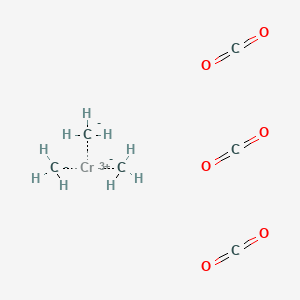
![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B12409848.png)

![benzyl N-hydroxy-N-[(2S)-4-methylpentan-2-yl]carbamate](/img/structure/B12409852.png)
